molecular formula C25H39NO6Sn B052551 N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate CAS No. 122452-56-6

N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate

Cat. No. B052551
M. Wt: 568.3 g/mol
InChI Key: GHHYMUHLYQXNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate, also known as SDB, is a chemical compound that is widely used in scientific research applications. SDB is a derivative of benzoic acid and is a member of the group of chemicals known as succinimides. This compound is known for its ability to selectively modify proteins and peptides, making it a valuable tool in the field of biochemistry.

Mechanism Of Action

The mechanism of action of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate involves the formation of a covalent bond between the succinimide group of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate and the amino group of lysine residues in proteins and peptides. This modification can alter the biochemical and physiological properties of the modified protein or peptide.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate depend on the specific protein or peptide that is modified. N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate can alter the charge, size, and hydrophobicity of modified proteins and peptides, which can affect their solubility, stability, and activity. N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate modification can also affect protein-protein interactions and protein-DNA interactions.

Advantages And Limitations For Lab Experiments

The advantages of using N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate in lab experiments include its ability to selectively modify lysine residues in proteins and peptides, its ease of use, and its availability. The limitations of using N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate include its potential toxicity, its potential for non-specific modification of proteins and peptides, and the need for careful optimization of reaction conditions.

Future Directions

For the use of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate in scientific research include the development of new methods for selective protein modification, the exploration of the effects of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate modification on specific proteins and peptides, and the identification of new applications for N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate in the fields of biochemistry and proteomics. Additionally, the development of new N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate derivatives with improved properties and selectivity is an area of active research.

Synthesis Methods

The synthesis of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate involves the reaction of 2,4-dimethoxybenzoic acid with tributyltin hydride and N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction results in the formation of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate, which can be purified using standard chromatographic techniques.

Scientific Research Applications

N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate is widely used in scientific research applications as a protein modification reagent. This compound is used to selectively modify lysine residues in proteins and peptides, which can alter their biochemical and physiological properties. N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate is commonly used in the field of proteomics to label and isolate specific proteins for analysis.

properties

CAS RN

122452-56-6

Product Name

N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate

Molecular Formula

C25H39NO6Sn

Molecular Weight

568.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxy-3-tributylstannylbenzoate

InChI

InChI=1S/C13H12NO6.3C4H9.Sn/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16;3*1-3-4-2;/h3-4H,5-6H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

GHHYMUHLYQXNQW-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC

Other CAS RN

122452-56-6

synonyms

N-succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate
SDTBB

Origin of Product

United States

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